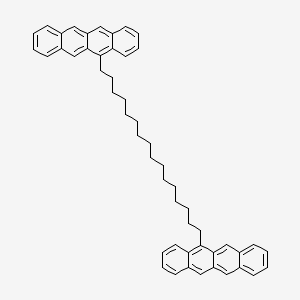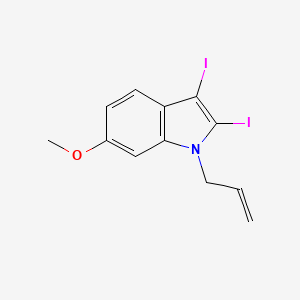
2,3-Diiodo-6-methoxy-1-(prop-2-en-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diiodo-6-methoxy-1-(prop-2-en-1-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features two iodine atoms at positions 2 and 3, a methoxy group at position 6, and a prop-2-en-1-yl group at position 1 of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diiodo-6-methoxy-1-(prop-2-en-1-yl)-1H-indole typically involves the iodination of a suitable indole precursor. One common method involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atoms at the desired positions on the indole ring. The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base like potassium carbonate. The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Diiodo-6-methoxy-1-(prop-2-en-1-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of 2,3-dihydroindole derivatives.
Substitution: Formation of 2,3-disubstituted indole derivatives.
Scientific Research Applications
2,3-Diiodo-6-methoxy-1-(prop-2-en-1-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diiodo-6-methoxy-1-(prop-2-en-1-yl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Diiodoindole: Lacks the methoxy and prop-2-en-1-yl groups.
6-Methoxyindole: Lacks the iodine atoms and the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)indole: Lacks the iodine atoms and the methoxy group.
Uniqueness
2,3-Diiodo-6-methoxy-1-(prop-2-en-1-yl)-1H-indole is unique due to the presence of both iodine atoms, the methoxy group, and the prop-2-en-1-yl group on the indole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
918162-01-3 |
|---|---|
Molecular Formula |
C12H11I2NO |
Molecular Weight |
439.03 g/mol |
IUPAC Name |
2,3-diiodo-6-methoxy-1-prop-2-enylindole |
InChI |
InChI=1S/C12H11I2NO/c1-3-6-15-10-7-8(16-2)4-5-9(10)11(13)12(15)14/h3-5,7H,1,6H2,2H3 |
InChI Key |
FITZAMKXHUEXNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC=C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


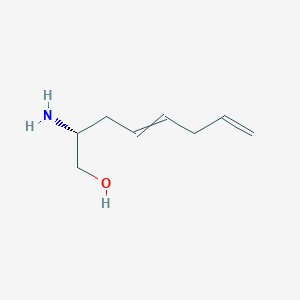
phosphane}](/img/structure/B14188825.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)
![3-[(2,5-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14188844.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)
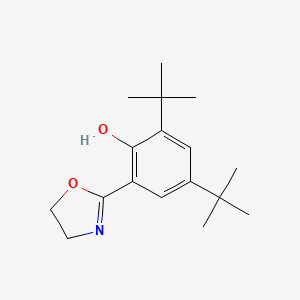
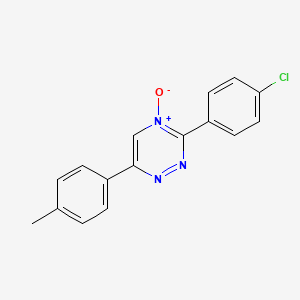
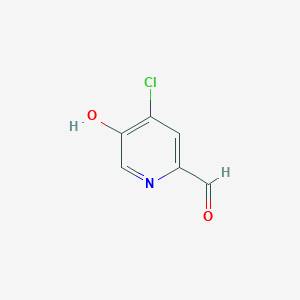
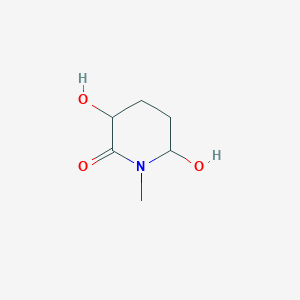
![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B14188877.png)
![4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B14188882.png)
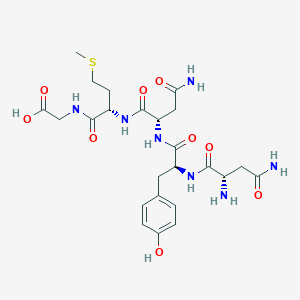
![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)
